molecular formula C5H9NO2S B12282888 (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

Cat. No.: B12282888
M. Wt: 147.20 g/mol
InChI Key: SAKWWHXZZFRWCN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) is a chiral compound with a thiophene ring substituted with a carboxylic acid and an aminotetrahydro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenecarboxylic acid, 3-aminotetrahydro-2,2-dimethyl-, ®- (9CI): This compound has a similar structure but differs in the stereochemistry and the presence of additional methyl groups.

    Thiophene-3-carboxylic acid: Lacks the aminotetrahydro group but shares the thiophene ring and carboxylic acid functionality.

Uniqueness

3-Thiophenecarboxylic acid, 3-aminotetrahydro-, (S)- (9CI) is unique due to its specific stereochemistry and the presence of both the aminotetrahydro and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(3S)-3-aminothiolane-3-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1

InChI Key

SAKWWHXZZFRWCN-RXMQYKEDSA-N

Isomeric SMILES

C1CSC[C@]1(C(=O)O)N

Canonical SMILES

C1CSCC1(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.